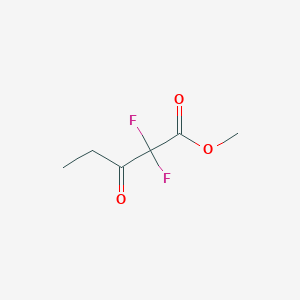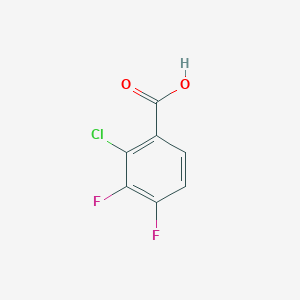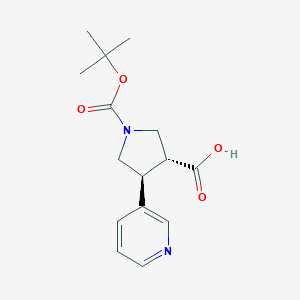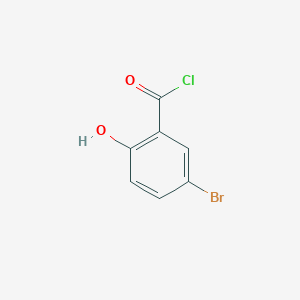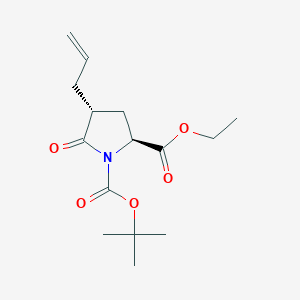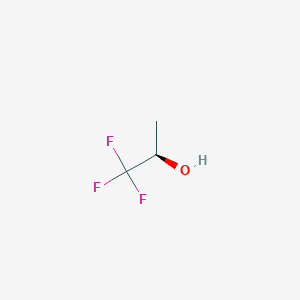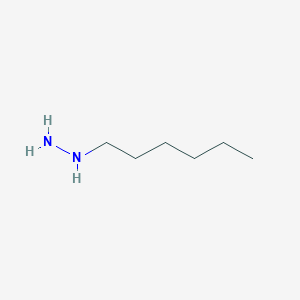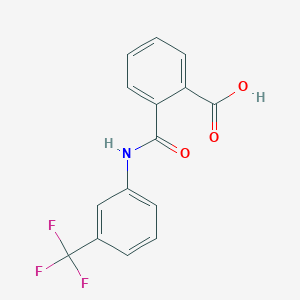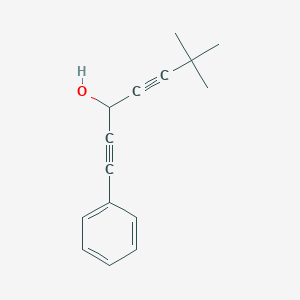
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol, also known as DPM-1001, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pentadiyne family, which is characterized by a carbon-carbon triple bond conjugated with a carbon-carbon double bond. The unique structure of DPM-1001 makes it a promising candidate for a range of research applications, including biological and chemical studies.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation, and modulate the activity of signaling pathways involved in inflammation and oxidative stress. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, one limitation of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
Direcciones Futuras
There are a number of future directions for research on 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of targeted therapies. Additionally, future research could focus on exploring the potential applications of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, future studies could explore the potential of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol as a tool for chemical and biochemical research, due to its unique structure and properties.
Métodos De Síntesis
The synthesis of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol can be achieved through a multi-step process involving the reaction of phenylacetylene with tert-butyl lithium, followed by the reaction of the resulting intermediate with 2,2-dimethyl-1,3-propanediol. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has potent anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Propiedades
Número CAS |
162467-52-9 |
|---|---|
Nombre del producto |
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-phenylhepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-11-14(16)10-9-13-7-5-4-6-8-13/h4-8,14,16H,1-3H3 |
Clave InChI |
CSGWKPQLEYDPDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
Sinónimos |
1-(1,1-diMethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



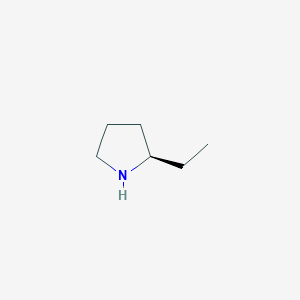
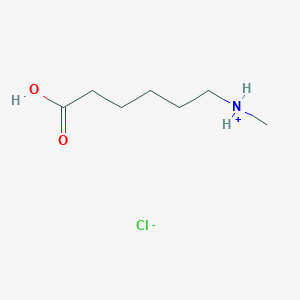
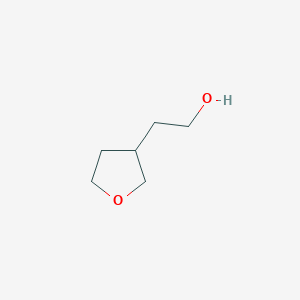
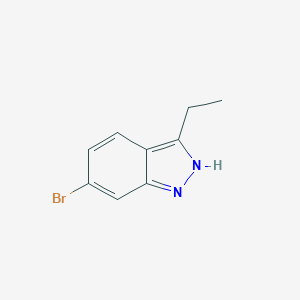
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
